N-(4-(3-(4-benzylpiperidin-1-yl)-2-hydroxypropoxy)phenyl)acetamide hydrochloride
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Overview
Description
N-(4-(3-(4-benzylpiperidin-1-yl)-2-hydroxypropoxy)phenyl)acetamide hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of pharmacological activities and are commonly used in the development of various therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-(4-benzylpiperidin-1-yl)-2-hydroxypropoxy)phenyl)acetamide hydrochloride typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Piperidine Core: The piperidine core is synthesized through a series of reactions, including cyclization and hydrogenation of appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions.
Attachment of the Hydroxypropoxy Group: This step involves the reaction of the piperidine derivative with an epoxide to introduce the hydroxypropoxy group.
Acetylation: The final step involves the acetylation of the phenyl ring to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-(4-benzylpiperidin-1-yl)-2-hydroxypropoxy)phenyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, substituted phenyl derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anti-inflammatory, and neuroprotective activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(3-(4-benzylpiperidin-1-yl)-2-hydroxypropoxy)phenyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It can bind to specific receptors in the body, modulating their activity.
Inhibit Enzymes: The compound can inhibit certain enzymes, affecting metabolic pathways.
Modulate Signaling Pathways: It can influence various signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
N-(4-(3-(4-benzylpiperidin-1-yl)-2-hydroxypropoxy)phenyl)acetamide hydrochloride can be compared with other piperidine derivatives, such as:
N-benzylpiperidine: Similar in structure but lacks the hydroxypropoxy and acetamide groups.
N-(4-hydroxyphenyl)piperidine: Contains a hydroxy group on the phenyl ring but lacks the benzyl and acetamide groups.
N-(4-acetamidophenyl)piperidine: Contains the acetamide group but lacks the benzyl and hydroxypropoxy groups.
The uniqueness of this compound lies in its combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-[3-(4-benzylpiperidin-1-yl)-2-hydroxypropoxy]phenyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3.ClH/c1-18(26)24-21-7-9-23(10-8-21)28-17-22(27)16-25-13-11-20(12-14-25)15-19-5-3-2-4-6-19;/h2-10,20,22,27H,11-17H2,1H3,(H,24,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEYQLMNIGLMTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(CN2CCC(CC2)CC3=CC=CC=C3)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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